N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide
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Overview
Description
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is a chemical compound that belongs to the class of oxalamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(4-phenylbutan-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Allyl-substituted products.
Scientific Research Applications
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter systems in the brain. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N1-allyl-N2-(4-phenylbutan-2-yl)urea: Similar structure but with a urea moiety instead of an oxalamide.
N1-allyl-N2-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11-16-14(18)15(19)17-12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUAVNEMQUVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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